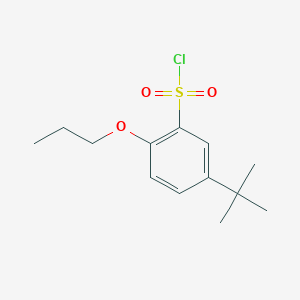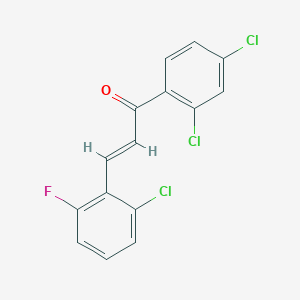
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has been recently studied for its potential therapeutic applications due to its anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses in the body. This compound has been shown to activate Nrf2 by modifying a specific cysteine residue on the Keap1 protein, which normally binds to and inhibits Nrf2. Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (AREs) in the DNA, leading to the upregulation of various antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest, apoptosis, and autophagy, which are all mechanisms that lead to cancer cell death. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis. In inflammation models, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to protect against oxidative stress and DNA damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is its relatively simple synthesis method and high yield. This compound is also stable under normal laboratory conditions and can be easily dissolved in organic solvents. However, one limitation of this compound is its low aqueous solubility, which can make it difficult to use in certain experiments. This compound is also highly reactive and can undergo oxidation or reduction reactions, which can affect its activity.
Direcciones Futuras
There are several future directions for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one research. One direction is to further investigate the molecular mechanisms of this compound's anti-cancer and anti-inflammatory effects, including its effects on other signaling pathways besides Nrf2. Another direction is to explore the potential of this compound as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, more studies are needed to optimize the formulation and delivery of this compound for clinical use. Finally, this compound's potential as a neuroprotective agent has recently been explored, and further research in this area may lead to new therapeutic applications.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In inflammation research, this compound has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3FO/c16-9-4-5-11(13(18)8-9)15(20)7-6-10-12(17)2-1-3-14(10)19/h1-8H/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADSPTLBEBUPPK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)
![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)
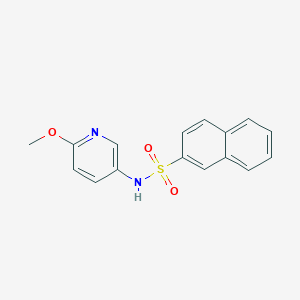
![2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline](/img/structure/B3149891.png)
![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)
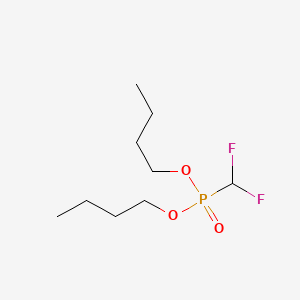
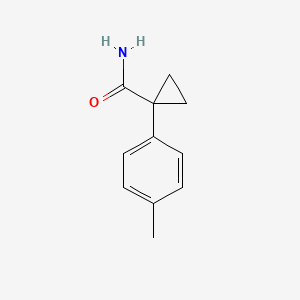
![3-[1,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol](/img/structure/B3149912.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)
